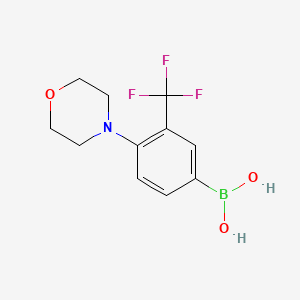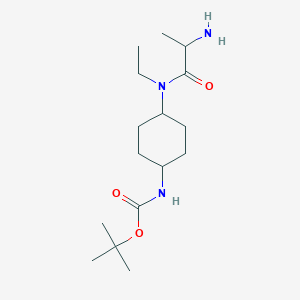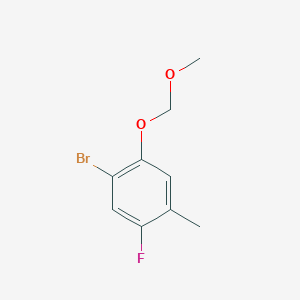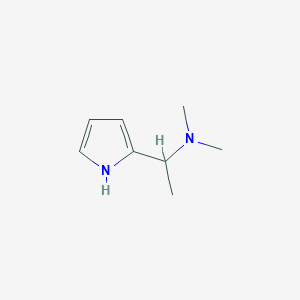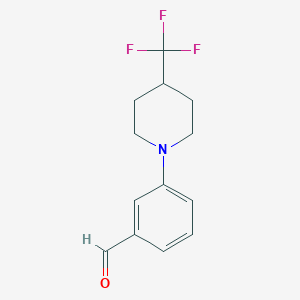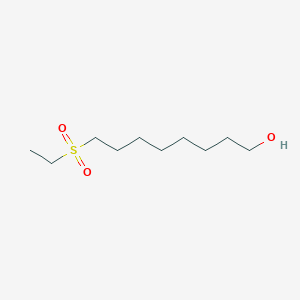
8-(Ethylsulfonyl)octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethanesulfonyl-octan-1-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by the presence of an ethanesulfonyl group attached to an octan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethanesulfonyl-octan-1-ol typically involves the reaction of octan-1-ol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \rightarrow \text{C}8\text{H}{17}\text{OSO}_2\text{C}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods: Industrial production of 8-Ethanesulfonyl-octan-1-ol may involve large-scale sulfonation processes where octan-1-ol is reacted with ethanesulfonyl chloride in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethanesulfonyl-octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfonate ester.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonate esters.
Reduction: Formation of sulfides.
Substitution: Formation of substituted ethanesulfonyl derivatives.
Applications De Recherche Scientifique
8-Ethanesulfonyl-octan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying their interactions.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Ethanesulfonyl-octan-1-ol involves its interaction with molecular targets through its sulfonyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, thereby influencing their activity and function. The specific pathways and targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Octan-1-ol: A fatty alcohol with a similar carbon chain length but lacks the ethanesulfonyl group.
Ethanesulfonyl chloride: Contains the sulfonyl group but lacks the octan-1-ol backbone.
Sulfonate esters: Compounds with similar sulfonyl functional groups but different alkyl chains.
Uniqueness: 8-Ethanesulfonyl-octan-1-ol is unique due to the combination of its long carbon chain and the presence of both hydroxyl and ethanesulfonyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propriétés
Formule moléculaire |
C10H22O3S |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
8-ethylsulfonyloctan-1-ol |
InChI |
InChI=1S/C10H22O3S/c1-2-14(12,13)10-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3 |
Clé InChI |
KNGJEUPVEKZNNG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)

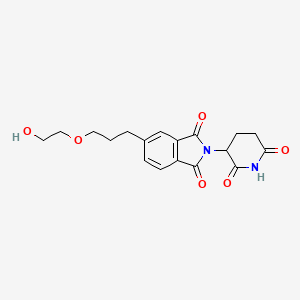
![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
